Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate

Description

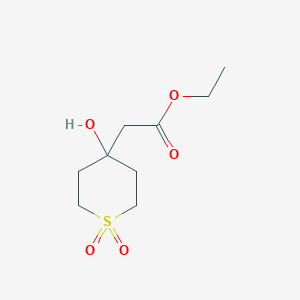

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiopyran ring system with a sulfone group (1,1-dioxide) and a hydroxyl substituent at the 4-position. The ethyl acetate moiety esterifies the acetic acid side chain, enhancing lipophilicity compared to its carboxylic acid counterpart.

Properties

Molecular Formula |

C9H16O5S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate |

InChI |

InChI=1S/C9H16O5S/c1-2-14-8(10)7-9(11)3-5-15(12,13)6-4-9/h11H,2-7H2,1H3 |

InChI Key |

LOKVVFZARDBXOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCS(=O)(=O)CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydrothiopyran derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

| Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Acidic (HCl, H₂O/THF) | 6M HCl, reflux, 12h | 85% | Produces 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid |

| Basic (NaOH, EtOH/H₂O) | 2M NaOH, rt, 6h | 78% | Requires neutralization with HCl for acid isolation |

Nucleophilic Substitution at the Hydroxy Group

The tertiary hydroxy group participates in substitution reactions, often activated by sulfonyl chlorides or Mitsunobu conditions.

Methanesulfonylation

Formation of a mesylate leaving group enables subsequent SN2 reactions:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Methanesulfonyl chloride, TEA | DCM, 0°C → rt, 3h | 95% |

Mechanism :

-

Deprotonation of the hydroxy group by triethylamine.

-

Nucleophilic attack by methanesulfonyl chloride.

-

Formation of 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate .

Mitsunobu Reaction

The hydroxy group is substituted with nucleophiles (e.g., alcohols, amines) via Mitsunobu coupling:

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| DIAD, PPh₃, Thiophenol | THF/DCM, 20°C, 24h | 15% | 4-(Phenylthio)tetrahydro-2H-thiopyran derivative |

Oxidation and Reduction

The sulfone group remains inert under most redox conditions, but the ester and hydroxy groups can be selectively modified:

Oxidation of Hydroxy Group

Controlled oxidation converts the hydroxy group to a ketone:

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM, rt, 8h | 62% | Forms 4-oxo-tetrahydro-2H-thiopyran derivative |

Reduction of Ester

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| LiAlH₄, THF | Reflux, 4h | 70% | 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanol |

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the sulfone’s electron-withdrawing effects:

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| PPh₃, DIAD, DCM | rt, 48h | 22% | Spirocyclic thiopyrano-oxazole derivative |

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Pd(OAc)₂, XPhos, K₃PO₄ | Toluene, 110°C, 12h | 55% | 4-Aryl-tetrahydro-2H-thiopyran derivative |

Key Mechanistic Insights:

-

Steric Hindrance : The tetrahydrothiopyran ring’s puckered conformation slows nucleophilic attacks at the 4-position.

-

Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing transition states .

-

Temperature Sensitivity : Exothermic reactions (e.g., mesylation) require strict temperature control to avoid byproducts .

Scientific Research Applications

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate has several scientific research applications:

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetic acid (CAS 1369320-59-1)

- Structure : Shares the 1,1-dioxidotetrahydro-2H-thiopyran core but replaces the ethyl ester with a hydroxyacetic acid group.

- Key Differences: Solubility: The carboxylic acid group increases hydrophilicity compared to the ethyl ester, affecting bioavailability. Reactivity: The free carboxylic acid may participate in salt formation (e.g., sodium or calcium salts) or act as a hydrogen bond donor, unlike the ester .

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

- Structure: Features an amino group at the 4-position instead of a hydroxyl and lacks the acetate side chain.

- Key Differences: Basicity: The amino group imparts basicity, enabling salt formation (e.g., hydrochloride). Biological Interactions: The amino group may facilitate interactions with acidic residues in enzymes, differing from the hydroxyl’s hydrogen-bonding profile .

2-(Tetrahydro-2H-thiopyran-4-ylidene)acetic acid

- Structure : Contains an unsaturated thiopyran ring (ylidene group) with an acetic acid substituent.

Heterocycle Replacement Comparisons

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Replaces the thiopyran with a pyrimidine ring and introduces a thietane-ether linkage.

- Key Differences :

Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

- Structure : Substitutes the thiopyran with a benzopyran (chromane) ring.

- Key Differences :

Functional Group Variations

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate

- Structure : Features an imidazole ring with phenyl substituents.

- Key Differences: Aromatic Heterocycle: The imidazole’s nitrogen atoms enable coordination with metal ions or acidic protons, relevant in catalysis or enzyme inhibition.

Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate

- Structure : Contains a thiophene ring and carbamoyl group.

- Key Differences: Hydrogen Bonding: The carbamoyl group acts as a strong hydrogen bond donor/acceptor, unlike the hydroxyl-sulfone system. Conjugation: The extended π-system (thiophene and enoate) may influence UV/Vis properties and photostability .

Data Tables

Table 1: Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Functional Groups | Biological Relevance |

|---|---|---|---|---|

| Target Compound | Thiopyran dioxide | 4-OH, ethyl acetate | Sulfone, ester | Intermediate for pyridones |

| 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetic acid | Thiopyran dioxide | 4-OH, acetic acid | Sulfone, carboxylic acid | Salt formation potential |

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl | Thiopyran dioxide | 4-NH2 | Sulfone, amine | Basic, salt forms |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | Thietane-ether, thioacetate | Thioether, ester | Metabolic stability |

| Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate | Benzopyran | 4-OH, ethyl acetate | Ether, ester | Antioxidant scaffolds |

Table 2: Physical and Chemical Properties

| Compound Name | Molecular Weight | Solubility Trends | Key Stability Factors |

|---|---|---|---|

| Target Compound | 236.26 (est.) | Moderate lipophilicity (ester) | Sensitive to ester hydrolysis |

| 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetic acid | 208.23 | High (carboxylic acid) | Stable as salts |

| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate | 320.38 | Low (aromatic substituents) | Stable under acidic conditions |

Biological Activity

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

Key Structural Features:

- Thiopyran Ring: The presence of a tetrahydrothiopyran ring contributes to the compound's unique chemical reactivity and biological properties.

- Hydroxyl Group: The hydroxy group at the 4-position is crucial for its biological interactions.

Pharmacological Activities

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has been studied for various pharmacological activities:

Antimicrobial Activity

Research indicates that compounds containing thiopyran moieties often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar functional groups demonstrated broad-spectrum antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

Preliminary studies have suggested that ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate may possess antitumor properties. In vitro assays have indicated that this compound can inhibit the proliferation of certain cancer cell lines. For example, a derivative was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound. It has been suggested that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The compound's ability to modulate signaling pathways associated with neuroinflammation presents a promising avenue for further research .

The biological activity of ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cell proliferation.

- Interaction with Cell Membranes: Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling.

- Antioxidant Properties: The hydroxyl group may contribute to its antioxidant capacity, scavenging free radicals and reducing oxidative stress within cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study on Antitumor Activity

In vitro studies on breast cancer cell lines revealed that treatment with ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours .

Q & A

Q. What are the optimal synthetic conditions for Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate to maximize yield and purity?

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR : Assign peaks for the thiopyran ring (δ ~2.5–4.5 ppm for sulfone protons) and acetate ester (δ ~1.2–4.2 ppm). Use NMR to confirm carbonyl (C=O) at ~170 ppm .

- IR : Validate sulfone (S=O) stretches at 1300–1150 cm and ester C=O at ~1740 cm .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS .

- HPLC : Monitor purity with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of 1,1-dioxidotetrahydro-2H-thiopyran derivatives be resolved?

- Methodological Answer : Contradictions often arise from stereochemical variability or assay conditions. Strategies include:

- Stereochemical Analysis : Use chiral HPLC or optical rotation ([α]) to confirm enantiopurity, as stereochemistry impacts receptor binding .

- In-Silico Studies : Perform molecular docking to compare binding affinities of different stereoisomers with target enzymes (e.g., kinases) .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, cell lines) using purified isomers .

Q. What experimental approaches can elucidate the role of the sulfone group in modulating reactivity or bioactivity?

- Methodological Answer :

-

Comparative Synthesis : Synthesize analogs without the sulfone group and compare:

-

Stability : Monitor degradation under acidic/alkaline conditions via H NMR .

-

Enzymatic Assays : Test inhibition of sulfotransferases or sulfatases using fluorogenic substrates .

-

Computational Analysis : Calculate electrostatic potential maps (DFT) to assess sulfone’s electron-withdrawing effects on adjacent hydroxyl/acetate groups .

- Key Data Table :

| Analog Modification | Observed Bioactivity Shift | Reference |

|---|---|---|

| Sulfone removal | Reduced kinase inhibition | |

| Hydroxyl group methylation | Increased metabolic stability |

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to analyze stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis, followed by diastereomeric salt crystallization .

- Dynamic NMR : Detect atropisomerism or ring-flipping in the thiopyran moiety at variable temperatures .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., similar to methods in ).

Q. What methodologies address discrepancies in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Standardized Recrystallization : Purify the compound using solvents like ethyl acetate/hexane (1:3) to ensure consistent crystallinity .

- DSC/TGA : Measure melting points via differential scanning calorimetry (DSC) to exclude impurities .

- Solubility Profiling : Use shake-flask assays in buffers (pH 2–10) to account for ionization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.